(4-Methyl-6-(methylamino)pyridin-3-yl)methanol

Hydrogen-bond donor count Molecular recognition Kinase inhibitor design

Streamline your medchem pipelines with this single, versatile building block. Its 3-hydroxymethyl nucleophilic anchor enables diverse ether/ester libraries, while the 4-methyl group explores hydrophobic pockets inaccessible to des-methyl analogs. The distinct 6-(N-methylamino) group (1 H-bond donor) offers unique kinase hinge-binding profiles compared to primary amines, crucial for selectivity SAR. A controlled oxidation precursor to the nicotinaldehyde electrophile, this alcohol adapts to both nucleophile- and electrophile-based routes, reducing sourcing complexity and inventory needs.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B13008946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-6-(methylamino)pyridin-3-yl)methanol
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1CO)NC
InChIInChI=1S/C8H12N2O/c1-6-3-8(9-2)10-4-7(6)5-11/h3-4,11H,5H2,1-2H3,(H,9,10)
InChIKeyUMAXOHWKJUGTBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methyl-6-(methylamino)pyridin-3-yl)methanol – Structural Identity, Class, and Procurement Baseline


(4-Methyl-6-(methylamino)pyridin-3-yl)methanol (CAS 1355201-03-4) is a trisubstituted pyridine derivative bearing a hydroxymethyl group at position 3, a methyl group at position 4, and an N-methylamino group at position 6, with molecular formula C₈H₁₂N₂O and a molecular weight of 152.20 g/mol . The compound belongs to the class of aminopyridine methanol building blocks, which are privileged intermediates in medicinal chemistry for constructing kinase inhibitors, receptor modulators, and other bioactive heterocycles . It is commercially available at 97–98% purity from multiple global suppliers and is sourced exclusively for research and pharmaceutical development purposes .

Why (4-Methyl-6-(methylamino)pyridin-3-yl)methanol Cannot Be Casually Replaced by In-Class Analogs


Although several aminopyridine methanol and nicotinaldehyde derivatives share a common pyridine core, three structural features of this compound create functionally meaningful differentiation: (i) the N-methylamino group at position 6 provides distinct hydrogen-bonding capacity (1 H-bond donor) compared to primary amino analogs (2 H-bond donors), altering molecular recognition in downstream target binding ; (ii) the 4-methyl substituent adds steric bulk and lipophilicity absent in the des-methyl analog [6-(methylamino)pyridin-3-yl]methanol (MW 138.17 vs. 152.20, Δ +14 Da) [1]; and (iii) the hydroxymethyl (−CH₂OH) oxidation state at position 3 enables different synthetic transformations compared to the corresponding aldehyde analog 4-methyl-6-(methylamino)nicotinaldehyde (MW 150.18), which offers electrophilic rather than nucleophilic reactivity at this position . These differences mean that substitution of one analog for another in a synthetic route or SAR program can lead to divergent downstream products, altered physicochemical profiles, and incomparable biological outcomes.

Product-Specific Quantitative Evidence Guide for (4-Methyl-6-(methylamino)pyridin-3-yl)methanol


N-Methylamino vs. Primary Amino at Position 6: Hydrogen-Bond Donor Count and Molecular Weight Differentiation

The target compound carries an N-methylamino (−NHCH₃) group at the pyridine 6-position, providing exactly one hydrogen-bond donor (HBD), compared to the primary amino (−NH₂) group in (6-amino-4-methylpyridin-3-yl)methanol (CAS 179555-15-8) and (4-amino-6-methylpyridin-3-yl)methanol (CAS 15742-82-2), which each provide two HBDs . The N-methyl substitution also increases molecular weight by 14 Da (152.20 vs. 138.17 g/mol) and introduces greater steric demand at the 6-position. In kinase inhibitor SAR, reducing HBD count from 2 to 1 at solvent-exposed positions has been associated with improved membrane permeability and altered target selectivity profiles .

Hydrogen-bond donor count Molecular recognition Kinase inhibitor design

4-Methyl Substitution: Molecular Weight and Lipophilicity Differentiation from Des-Methyl Analog

The target compound possesses a methyl substituent at the pyridine 4-position, which is absent in the closest structural analog [6-(methylamino)pyridin-3-yl]methanol (CAS 897951-48-3, C₇H₁₀N₂O, MW 138.17 g/mol) [1]. The 4-methyl group increases molecular weight by 14 Da (152.20 vs. 138.17, a 10.1% increase) and adds steric bulk adjacent to the 3-hydroxymethyl group. In pyridine-based kinase inhibitor scaffolds, 4-position substitution has been shown to modulate both target potency and cytochrome P450-mediated metabolism through steric shielding of the pyridine nitrogen [2]. The 4-methyl group may also influence the conformational preference of the 3-hydroxymethyl substituent through allylic 1,3-strain.

Lipophilicity Steric bulk Metabolic stability

Hydroxymethyl (Alcohol) vs. Aldehyde Oxidation State: Synthetic Handle Differentiation

The target compound features a hydroxymethyl (−CH₂OH) group at position 3, which is at the alcohol oxidation state. This contrasts with the closest oxidized analog, 4-methyl-6-(methylamino)nicotinaldehyde (CAS 1289161-34-7, C₈H₁₀N₂O, MW 150.18), which bears an aldehyde (−CHO) at the same position . The alcohol provides a nucleophilic handle suitable for etherification, esterification, Mitsunobu reactions, and conversion to halides or sulfonates, whereas the aldehyde offers electrophilic reactivity for reductive amination, Grignard additions, and condensation reactions. The molecular weight difference (152.20 vs. 150.18, Δ +2 Da) and oxidation state difference (alcohol vs. aldehyde) define mutually exclusive synthetic trajectories.

Synthetic versatility Functional group interconversion Building block reactivity

Melting Point Differentiation from Regioisomeric Amino Analog: Implications for Purification and Formulation

The target compound exhibits a melting point of approximately 172–174 °C , which is approximately 38–42 °C higher than the regioisomeric amino analog (4-amino-6-methylpyridin-3-yl)methanol (CAS 15742-82-2, mp 132–134 °C) . This substantial difference in solid-state thermal behavior arises from the replacement of the 4-amino group with a 4-methyl group and the 6-methyl group with a 6-methylamino group, altering both intermolecular hydrogen-bonding networks and crystal packing. The higher melting point of the target compound may confer advantages in purification by recrystallization and in long-term ambient storage stability.

Solid-state properties Purification Crystallinity

Purity Specification Benchmarking: 97–98% vs. 95% Typical for Amino Analog Comparators

The target compound is commercially available at 97–98% purity from multiple independent suppliers including Leyan (98%) and AiFChem (97%) . In contrast, the primary amino analogs (6-amino-4-methylpyridin-3-yl)methanol and (4-amino-6-methylpyridin-3-yl)methanol are typically offered at 95% minimum purity . This 2–3 percentage point differential in purity specification may reflect differences in synthetic accessibility, ease of purification, or commercial demand. Higher incoming purity reduces the burden of in-house repurification prior to use in sensitive downstream chemistry such as parallel library synthesis or late-stage functionalization.

Chemical purity Quality specification Procurement standard

Kinase Inhibitor Building Block Relevance: 6-(Methylamino)pyridin-3-yl Substructure in Clinical-Stage PI3Kα/HDAC Inhibitor BEBT-908

The 6-(methylamino)pyridin-3-yl substructure—the core scaffold of the target compound—is a key pharmacophoric element in BEBT-908 (Ifupinostat), a clinical-stage dual PI3Kα/HDAC inhibitor with IC₅₀ < 0.1 μM against PI3Kα and HDAC inhibitory activity in the 0.1–1 μM range . While BEBT-908 utilizes the des-methyl version at the pyridine 4-position, the target compound's additional 4-methyl substituent provides a differentiated vector for exploring SAR around the pyridine core. The hydroxymethyl group at position 3 of the target compound serves as a synthetic handle for introducing diverse side chains via etherification or esterification, potentially enabling focused library synthesis around the BEBT-908 chemotype.

Kinase inhibitor PI3K HDAC Building block Drug discovery

Best Research and Industrial Application Scenarios for (4-Methyl-6-(methylamino)pyridin-3-yl)methanol


Kinase Inhibitor Focused Library Synthesis via 3-Hydroxymethyl Diversification

The hydroxymethyl group at position 3 provides a nucleophilic anchor for generating diverse ether, ester, carbamate, and sulfonate libraries. Given the established role of 6-(methylamino)pyridin-3-yl substructures in kinase inhibition (as exemplified by BEBT-908) , systematic variation at the 3-position via O-alkylation or Mitsunobu reactions enables exploration of kinase selectivity space while maintaining the core pharmacophore. The 4-methyl substituent on the target compound, absent in BEBT-908, offers an additional vector for probing hydrophobic pocket interactions in the kinase ATP-binding site [1].

Intermediate for 3-Aminomethyl Pyridine Derivatives via Alcohol-to-Amine Conversion

The 3-hydroxymethyl group can be converted to a halomethyl or sulfonate ester leaving group, enabling nucleophilic displacement with diverse amines to generate 3-aminomethyl pyridine derivatives. This transformation is directly relevant to the synthesis of substituted 3-pyridylmethylamine pharmacophores, which have been disclosed as modulators of voltage-gated Kv7 (KCNQ) potassium ion channels [2]. The N-methylamino group at position 6 remains orthogonal to these transformations, preserving a key hydrogen-bonding functionality in the final compound.

Precursor to 4-Methyl-6-(methylamino)nicotinaldehyde via Selective Oxidation

Controlled oxidation of the 3-hydroxymethyl group (e.g., MnO₂, Dess-Martin periodinane, or Swern conditions) yields 4-methyl-6-(methylamino)nicotinaldehyde (CAS 1289161-34-7), a versatile electrophilic building block . This synthetic interconversion allows procurement of a single intermediate (the alcohol) that can serve as precursor to both nucleophile-based and electrophile-based diversification pathways, reducing the number of building blocks that must be separately sourced and inventoried.

SAR Studies Differentiating N-Methylamino from Primary Amino Kinase Inhibitor Scaffolds

The N-methylamino group at position 6 (1 HBD) versus the primary amino group (2 HBD) in comparator compounds alters hydrogen-bonding capacity at a position frequently involved in kinase hinge-region interactions [1]. Systematic head-to-head comparison of matched molecular pairs—where the only variable is N-methylation at the 6-position—can reveal the impact of this single structural change on kinase selectivity, cellular permeability, and metabolic stability. The target compound, with its N-methylamino group, serves as the key entry point for such SAR investigations.

Quote Request

Request a Quote for (4-Methyl-6-(methylamino)pyridin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.